(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
Description
This compound is a hybrid organic molecule featuring a piperazine core substituted with a 3-(1H-tetrazol-1-yl)benzoyl group and a cyclopropane ring fused to a thiophene moiety. The thiophene-cyclopropyl fragment introduces steric and electronic complexity, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c27-19(14-3-1-4-15(11-14)26-13-21-22-23-26)24-6-8-25(9-7-24)20(28)17-12-16(17)18-5-2-10-29-18/h1-5,10-11,13,16-17H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLVQWKWJCKPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route is:
Tetrazole Introduction:
Benzoylation: : The benzoyl group is introduced through acylation reactions.
Piperazine Coupling: : The piperazine moiety is incorporated via nucleophilic substitution reactions.
Cyclopropyl Methanone Formation: : Cyclopropanation reactions using thiophene as a starting material to obtain the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound would require optimization of these synthetic steps for large-scale synthesis, which includes controlling reaction conditions like temperature, pressure, solvents, and purification methods to yield the desired compound with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone undergoes several types of reactions, including:
Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions using agents like lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenation reagents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Diverse substituted products depending on the reacting nucleophile or electrophile.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Synthesis: : Intermediate for synthesizing other complex organic molecules.
Biology and Medicine
Drug Development:
Biological Assays: : Used in assays to study enzyme interactions and inhibition.
Industry
Material Science: : Exploration of its properties in creating new materials with specific functionalities.
Mechanism of Action
The compound exerts its effects by interacting with biological targets, including:
Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their function.
Receptor Modulation: : Interaction with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of tetrazole, piperazine, and thiophene-cyclopropyl motifs. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Insights
Piperazine Derivatives :
- The piperazine core is a common feature in CNS-targeting drugs due to its ability to enhance blood-brain barrier penetration. However, substitution patterns significantly alter activity. For example, trifluoromethylphenyl-substituted piperazines (e.g., Compound 21) show serotonin receptor affinity, whereas the tetrazole-benzoyl substitution in the target compound may favor interactions with enzymes like angiotensin-converting enzyme (ACE) or kinases .
Thiophene vs. Cyclopropane-Thiophene Hybrid: Thiophene alone (as in Compound 21) contributes to π-π stacking interactions in receptor binding.
Tetrazole as a Bioisostere :
- Tetrazole groups often replace carboxylic acids to improve metabolic stability. In the target compound, the tetrazole may enhance resistance to hydrolysis compared to carboxylate-containing analogs like Isorhamnetin-3-O-glycoside .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
